Olinciguat
Übersicht
Beschreibung
Olinciguat is a soluble guanylate cyclase stimulator that has been investigated for its potential therapeutic applications in various diseases. It is known for its ability to enhance nitric oxide-mediated cyclic guanosine monophosphate signaling, which plays a crucial role in regulating smooth muscle relaxation, inflammation, and fibrosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Olinciguat is synthesized through a series of chemical reactions involving the formation of a pyrazole-pyrimidine heterocyclic structure. The synthesis typically involves the following steps:
- Formation of the pyrazole ring.
- Introduction of the pyrimidine moiety.
- Functionalization of the resulting compound to introduce the trifluoromethyl and hydroxypropanamide groups .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of specific catalysts to facilitate the desired transformations .
Analyse Chemischer Reaktionen
Types of Reactions
Olinciguat undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups, which can be further utilized in medicinal chemistry research .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the effects of soluble guanylate cyclase stimulation.
Biology: Investigated for its role in modulating cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating cardiovascular, metabolic, renal, and inflammatory diseases
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Olinciguat exerts its effects by stimulating soluble guanylate cyclase, which leads to the production of cyclic guanosine monophosphate. This signaling molecule plays a key role in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of inflammation. The molecular targets of this compound include the soluble guanylate cyclase enzyme and downstream signaling pathways involving cyclic guanosine monophosphate .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Riociguat: Ein weiterer löslicher Guanylatcyclase-Stimulator, der zur Behandlung von pulmonaler Hypertonie eingesetzt wird.
Vericiguat: Wird zur Behandlung von Herzinsuffizienz mit reduzierter Ejektionsfraktion eingesetzt
Einzigartigkeit von Olinciguat
This compound ist einzigartig in seiner Fähigkeit, selektiv auf die lösliche Guanylatcyclase zu zielen und die durch Stickstoffmonoxid vermittelte Signalübertragung zu verstärken. Diese Spezifität macht es zu einem vielversprechenden Kandidaten für die Behandlung von Krankheiten, die durch eine gestörte Stickstoffmonoxid-Signalübertragung gekennzeichnet sind .
Eigenschaften
IUPAC Name |
(2R)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F5N7O3/c22-12-4-2-1-3-11(12)9-33-16(14-5-6-36-32-14)7-15(31-33)18-28-8-13(23)17(30-18)29-10-20(35,19(27)34)21(24,25)26/h1-8,35H,9-10H2,(H2,27,34)(H,28,29,30)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQFJNWMWZMXRW-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NC[C@@](C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F5N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628732-62-6 | |
Record name | Olinciguat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628732626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olinciguat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15238 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OLINCIGUAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD5F4ZXD21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.